Tert-butyl 4-(2-bromo-4-formylphenyl)piperazine-1-carboxylate Tert-butyl 4-(2-bromo-4-formylphenyl)piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1171917-50-2
VCID: VC2922926
InChI: InChI=1S/C16H21BrN2O3/c1-16(2,3)22-15(21)19-8-6-18(7-9-19)14-5-4-12(11-20)10-13(14)17/h4-5,10-11H,6-9H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)C=O)Br
Molecular Formula: C16H21BrN2O3
Molecular Weight: 369.25 g/mol

Tert-butyl 4-(2-bromo-4-formylphenyl)piperazine-1-carboxylate

CAS No.: 1171917-50-2

Cat. No.: VC2922926

Molecular Formula: C16H21BrN2O3

Molecular Weight: 369.25 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 4-(2-bromo-4-formylphenyl)piperazine-1-carboxylate - 1171917-50-2

Specification

CAS No. 1171917-50-2
Molecular Formula C16H21BrN2O3
Molecular Weight 369.25 g/mol
IUPAC Name tert-butyl 4-(2-bromo-4-formylphenyl)piperazine-1-carboxylate
Standard InChI InChI=1S/C16H21BrN2O3/c1-16(2,3)22-15(21)19-8-6-18(7-9-19)14-5-4-12(11-20)10-13(14)17/h4-5,10-11H,6-9H2,1-3H3
Standard InChI Key GVJISCHESGRYCU-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)C=O)Br
Canonical SMILES CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)C=O)Br

Introduction

Structural Characteristics and Basic Properties

Tert-butyl 4-(2-bromo-4-formylphenyl)piperazine-1-carboxylate is an organic compound featuring a piperazine ring system connected to a substituted phenyl ring. The structure contains several key functional groups: a tert-butyloxycarbonyl (Boc) protecting group on one nitrogen of the piperazine ring, a bromine atom at position 2 of the phenyl ring, and an aldehyde (formyl) group at position 4.

Molecular Properties

The molecular properties of tert-butyl 4-(2-bromo-4-formylphenyl)piperazine-1-carboxylate can be estimated based on its structure and comparison with similar compounds:

Table 1: Estimated Molecular Properties

PropertyValueMethod of Determination
Molecular FormulaC₁₆H₂₁BrN₂O₃Based on structural composition
Molecular WeightApprox. 369.25 g/molCalculated from atomic weights
Physical AppearanceLikely a white to off-white solidBased on similar compounds
SolubilityLikely soluble in dichloromethane, chloroform, DMSO; poorly soluble in waterBased on functional groups and related compounds
Melting PointEstimated 120-140°CEstimated from structurally similar compounds

Synthesis Methodologies

Nucleophilic Aromatic Substitution Approach

One potential synthetic pathway could involve the reaction of tert-butyl piperazine-1-carboxylate with an appropriately substituted bromofluorobenzaldehyde derivative through nucleophilic aromatic substitution.

Sequential Functionalization Approach

Another approach might involve starting with tert-butyl 4-(2-bromophenyl)piperazine-1-carboxylate and introducing the formyl group through formylation reactions such as the Vilsmeier-Haack reaction or direct lithiation followed by reaction with DMF.

Comparable Synthesis Examples

The synthesis of related compounds can provide insight into viable approaches. For example, tert-butyl 4-(2-amino-4-bromophenyl)piperazine-1-carboxylate has been synthesized using reduction strategies:

Table 2: Synthesis Conditions for Related Compounds

CompoundReaction ConditionsYieldReference
tert-butyl 4-(2-amino-4-bromophenyl)piperazine-1-carboxylateSodium dithionite, sodium carbonate in methanol/water at 70°C97%From nitro precursor

The synthesis typically begins with a nitro-substituted precursor that undergoes reduction. This approach demonstrates that piperazine-phenyl coupling is typically performed first, followed by functional group transformations on the phenyl ring .

Chemical Reactivity

Reactive Functional Groups

Tert-butyl 4-(2-bromo-4-formylphenyl)piperazine-1-carboxylate contains several functional groups with distinct reactivity:

Formyl Group Reactivity

The formyl group is highly reactive toward nucleophiles and can participate in various reactions:

  • Reduction to primary alcohols

  • Oxidation to carboxylic acids

  • Wittig reactions to form alkenes

  • Aldol condensations

  • Imine formation with amines

Bromophenyl Reactivity

The bromine functionality serves as a versatile handle for further transformations:

  • Metal-catalyzed cross-coupling reactions (Suzuki, Stille, Negishi)

  • Lithium-halogen exchange reactions

  • Grignard reagent formation

Boc-Protected Piperazine

The tert-butyloxycarbonyl (Boc) group can be selectively removed under acidic conditions to reveal the free secondary amine, allowing for further functionalization.

Stability Considerations

The compound likely exhibits sensitivity to strong acids due to the Boc protecting group, which can undergo deprotection in acidic conditions. The formyl group may be susceptible to oxidation when exposed to air for extended periods.

Target Compound ClassTransformation RequiredPotential Biological Activity
Benzylpiperazine derivativesReductive amination of formyl groupCNS activity
Stilbene derivativesWittig reaction of formyl groupAnti-inflammatory, antioxidant
Arylpiperazine-aryl hybridsCross-coupling via bromo groupSerotonin receptor modulators
Extended conjugated systemsSequential formyl and bromo modificationFluorescent probes, photosensitizers

Structure-Property Relationships

Comparison with Related Compounds

Examination of structurally related compounds provides insight into the expected properties and reactivity patterns.

Table 4: Comparison with Related Piperazine Derivatives

CompoundStructural DifferenceKey Property Distinction
Tert-butyl 4-(5-bromo-2-formylphenyl)piperazine-1-carboxylatePositional isomer - bromo at position 5, formyl at position 2Different electronic distribution affecting reactivity
Tert-butyl 4-(2-cyano-4-formylphenyl)piperazine-1-carboxylateCyano group instead of bromo at position 2Stronger electron-withdrawing effect, possibly enhanced reactivity of formyl group
Tert-butyl 4-(2-amino-4-bromophenyl)piperazine-1-carboxylateAmino group instead of formyl at position 2Different reactivity profile, more nucleophilic character

Electronic Effects

The bromo and formyl substituents on the phenyl ring create a unique electronic distribution. The bromo group, being ortho to the piperazine nitrogen, likely influences the conformation of the molecule through steric and electronic effects. The formyl group, being electron-withdrawing, affects the electron density of the aromatic system and may influence the basicity of the piperazine nitrogen.

Analytical Characterization

Spectroscopic Profile

The spectroscopic characteristics of tert-butyl 4-(2-bromo-4-formylphenyl)piperazine-1-carboxylate can be predicted based on its structural features:

NMR Spectroscopy

Table 5: Predicted Key NMR Signals

NucleusExpected Chemical Shift (ppm)Assignment
¹H NMR~9.8-10.0Formyl proton
¹H NMR~7.4-8.0Aromatic protons
¹H NMR~3.0-3.8Piperazine protons
¹H NMR~1.4-1.5tert-Butyl protons
¹³C NMR~190-195Formyl carbon
¹³C NMR~154-155Carbamate carbonyl carbon
¹³C NMR~80-82Quaternary carbon of tert-butyl group
¹³C NMR~28-29Methyl carbons of tert-butyl group

Infrared Spectroscopy

Key expected IR absorptions would include:

  • C=O stretch of formyl group: ~1680-1700 cm⁻¹

  • C=O stretch of carbamate: ~1680-1710 cm⁻¹

  • C-N stretching: ~1200-1350 cm⁻¹

  • Aromatic C=C stretching: ~1450-1600 cm⁻¹

  • C-Br stretching: ~550-650 cm⁻¹

Chromatographic Behavior

The compound would likely exhibit moderate to good retention on reverse-phase HPLC systems due to its balance of hydrophobic (aromatic, tert-butyl) and polar (formyl, carbamate) functional groups.

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